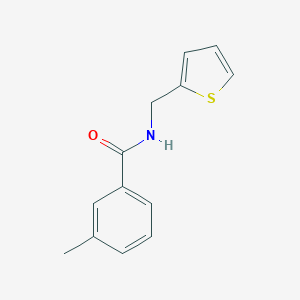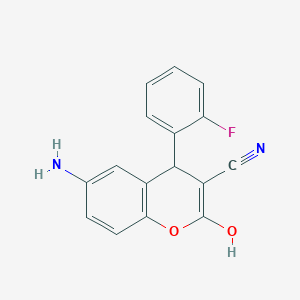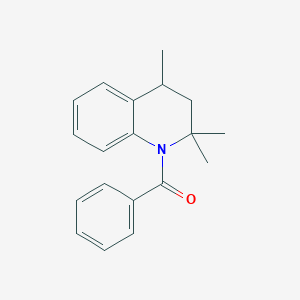![molecular formula C24H28Cl2N6O6 B443645 2-chloro-N-[3-[4-[3-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]-5-nitrobenzamide](/img/structure/B443645.png)
2-chloro-N-[3-[4-[3-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-[4-[3-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]-5-nitrobenzamide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Antihelminthic Effects
Research has shown that derivatives of 2-chloro-N-[3-[4-[3-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]propyl]-1-piperazinyl]propyl]-5-nitrobenzamide exhibit antihelminthic effects. For instance, one study discovered that 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, a compound closely related to the chemical , retains its pharmacophoric groups responsible for antihelminthic effect upon modification with higher amines and 1-(2-aminoethyl)-piperazine (Galkina et al., 2014).
Gastrointestinal Motility Enhancement
Another study synthesized benzamide derivatives similar to the target compound, which showed significant effects on gastrointestinal motility. These derivatives, such as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, were found to enhance gastric emptying and defecation frequency, indicating potential as prokinetic agents (Sonda et al., 2004).
Protein Kinase Inhibition
Research involving the synthesis of protein kinase inhibitors found that compounds structurally similar to this compound can play a role in inhibiting protein kinases. Specifically, compounds like CTx-0152960 and its piperazinyl analogue CTx-0294885, which share a structural resemblance, have been prepared using a hybrid flow and microwave approach, indicating their potential in therapeutic applications (Russell et al., 2015).
Antiarrhythmic Activity
Another area of application is in the development of antiarrhythmic drugs. Compounds such as N-[2-(1-adamantylamino)-2-oxoethyl]-N-(aminoalkyl)nitrobenzamides, which are structurally related, have been synthesized and exhibit a spectrum of antiarrhythmic activity. This suggests potential for similar compounds in treating cardiac arrhythmias (Likhosherstov et al., 2014).
Anticancer and Antimalarial Activity
Further, some derivatives have been studied for their anticancer and antimalarial activities. For example, compounds like 2-chloro-5-nitro-N-phenylbenzamide (GW9662) have shown promise as cancer chemopreventive agents, indicating a potential pathway for similar compounds in cancer treatment (Kapetanovic et al., 2012). Also, studies on tebuquine and related compounds show potential in treating malaria (Werbel et al., 1986).
properties
Molecular Formula |
C24H28Cl2N6O6 |
|---|---|
Molecular Weight |
567.4g/mol |
IUPAC Name |
2-chloro-N-[3-[4-[3-[(2-chloro-5-nitrobenzoyl)amino]propyl]piperazin-1-yl]propyl]-5-nitrobenzamide |
InChI |
InChI=1S/C24H28Cl2N6O6/c25-21-5-3-17(31(35)36)15-19(21)23(33)27-7-1-9-29-11-13-30(14-12-29)10-2-8-28-24(34)20-16-18(32(37)38)4-6-22(20)26/h3-6,15-16H,1-2,7-14H2,(H,27,33)(H,28,34) |
InChI Key |
HVUIGOGGTRASFW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)CCCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)CCCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B443562.png)
![Ethyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443563.png)

![Ethyl 4-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443565.png)
![ethyl 6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B443569.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B443570.png)
![Methyl 4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443572.png)
![Ethyl 4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443573.png)
![Ethyl 4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B443574.png)
![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B443580.png)

![2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[2,3-b]chromene-3-carbonitrile](/img/structure/B443582.png)

![6-Tert-butyl-4-methyl-2-[(2-oxopropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B443585.png)